A Technical Guide to the Structure Elucidation of 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine
A Technical Guide to the Structure Elucidation of 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine
Abstract
The unambiguous determination of a novel chemical entity's structure is a cornerstone of drug discovery and chemical research. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of a hypothetical, yet medicinally relevant molecule: 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine. We detail an orthogonal analytical strategy, combining high-resolution mass spectrometry (HRMS) with a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments and Fourier-transform infrared (FTIR) spectroscopy. Each step is presented with the underlying scientific rationale, field-proven protocols, and expected data, offering a robust framework for researchers engaged in the synthesis and characterization of new molecular entities.
Introduction and Analytical Strategy
The compound 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine represents a novel chemical scaffold incorporating several key pharmacophores: a nitroaromatic ring, a morpholine moiety, and a piperazine ring. Such combinations are of significant interest in medicinal chemistry. Before any biological evaluation, its chemical identity must be confirmed with absolute certainty. A multi-technique, orthogonal approach is mandatory to prevent misinterpretation and ensure data integrity.[1][2][3]
Our strategy relies on a logical progression of experiments designed to be self-validating:
-
Elemental Composition: High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and confirm the molecular formula.[4][5][6]
-
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic chemical bonds and functional groups.[7][8][9][10]
-
Proton Environment and Connectivity: ¹H NMR and Correlation SpectroscopY (COSY) to map the proton framework of the molecule.
-
Carbon Skeleton Mapping: ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments to identify all unique carbon environments.[11][12][13]
-
Definitive Structure Assembly: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to connect the proton and carbon frameworks, establishing unambiguous bond connectivity.[14][15][16][17]
-
Ultimate Confirmation (Optional): Single Crystal X-ray Crystallography, the gold standard for absolute structure determination.[18][19][20][21]
Below is a visual representation of this integrated workflow.
Caption: Workflow for Structure Elucidation.
Proposed Structure and Molecular Formula
The IUPAC name "4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine" translates to the following chemical structure, with the molecular formula C₁₄H₂₀N₄O₃.
Caption: Proposed Structure of the Target Compound.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is the first crucial experiment. Unlike low-resolution MS, it provides the exact mass of the molecular ion with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula.[4][5] This step validates the proposed molecular formula derived from the synthesis.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Calibration: Calibrate the instrument using a known reference standard (e.g., sodium formate or a commercial calibrant mix) immediately prior to the analysis to ensure high mass accuracy.[22]
-
Acquisition Mode: Acquire data in positive ion mode. The presence of two basic nitrogen atoms (piperazine and morpholine) makes the compound readily protonated.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition for the measured exact mass.
Expected Data:
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₄O₃ |
| Exact Mass (Monoisotopic) | 308.15354 g/mol |
| Observed [M+H]⁺ Ion | 309.16081 m/z |
A measured mass within ± 0.0015 Da (5 ppm) of the expected value for C₁₄H₂₁N₄O₃⁺ provides high confidence in the elemental composition.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.[9][10] The absorption of infrared radiation causes molecular vibrations (stretching, bending) at characteristic frequencies, providing a "fingerprint" of the molecule's chemical bonds.[23]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the key functional groups.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 (broad) | N-H Stretch | Secondary Amine (Piperazine) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (Morpholine/Piperazine) |
| ~1520 & ~1340 | Asymmetric & Symmetric N-O Stretch | Nitro Group (NO₂) |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring |
| ~1250 | Ar-N Stretch | Aryl-Amine |
| ~1115 | C-O-C Stretch | Ether (Morpholine) |
The presence of strong bands for the nitro group, a broad N-H stretch, and the characteristic C-O-C ether stretch would provide strong initial evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[24][25] It provides information on the chemical environment, count, and connectivity of atoms (primarily ¹H and ¹³C).
¹H and ¹³C NMR: The Carbon-Proton Framework
Rationale: 1D NMR experiments map out the unique proton (¹H) and carbon (¹³C) environments in the molecule.[11][12] The chemical shift (δ) indicates the electronic environment, integration (for ¹H) reveals the relative number of protons, and splitting patterns (for ¹H) show adjacent proton neighbors. The ¹³C spectrum, with its wide chemical shift range, typically shows one signal for each unique carbon atom.[13]
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly observe exchangeable protons like N-H.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with standard parameters.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Label | Predicted ¹H δ (ppm), Multiplicity, Int. | Predicted ¹³C δ (ppm), Type |
| Aromatic | ||
| H3 | ~7.8 (d, 1H) | |
| H4 | ~7.2 (dd, 1H) | |
| H6 | ~7.5 (d, 1H) | |
| C1 | ~145 (C) | |
| C2 | ~140 (C-NO₂) | |
| C3 | ~128 (CH) | |
| C4 | ~118 (CH) | |
| C5 | ~150 (C) | |
| C6 | ~120 (CH) | |
| Morpholine | ||
| H-morph (a) | ~3.7 (t, 4H) | ~66 (CH₂) |
| H-morph (b) | ~3.3 (t, 4H) | ~48 (CH₂) |
| Piperazine | ||
| H-pip (c) | ~3.1 (t, 4H) | ~49 (CH₂) |
| H-pip (d) | ~2.9 (t, 4H) | ~45 (CH₂) |
| NH | ~3.5 (s, broad, 1H) |
Note: The electron-withdrawing nitro group strongly deshields the ortho proton (H6) and para proton (H3), while the electron-donating morpholine and piperazine groups have a shielding effect.[26][27][28] Chemical shifts for morpholine and piperazine rings are based on typical values.[29][30][31][32]
2D NMR: Assembling the Pieces
Rationale: 2D NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.[14][17][33]
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace out proton spin systems, such as the adjacent protons on the aromatic ring.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon atom (¹JCH correlation).[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH). This is the key experiment for connecting molecular fragments, especially across quaternary (non-protonated) carbons.[15][16]
Key Expected HMBC Correlations: The following diagram illustrates the crucial long-range correlations needed to piece the structure together. For example, observing a correlation from the morpholine protons to the aromatic C1 carbon confirms the attachment point of the morpholine ring.
Caption: Key expected HMBC correlations.
Data Integration and Final Confirmation
The final step in the elucidation process is to synthesize all the collected data.
-
The HRMS confirms the elemental formula C₁₄H₂₀N₄O₃.
-
The FTIR confirms the presence of NO₂, N-H, and C-O-C functional groups.
-
The ¹H and ¹³C NMR spectra show the correct number of unique proton and carbon environments. DEPT-135 confirms the CH, CH₂, and CH₃ counts.
-
COSY confirms the connectivity between the aromatic protons H3, H4, and H6.
-
HSQC links each proton signal to its directly attached carbon.
-
HMBC provides the final, unambiguous proof of connectivity. Correlations from morpholine protons to C1, and from piperazine protons to C5, definitively establish the substitution pattern on the phenyl ring.
When all data points are consistent with the proposed structure and there are no unexplained signals, the structure of 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine is considered elucidated. For absolute proof, especially for publication or patent filing, obtaining a single crystal for X-ray diffraction analysis is highly recommended.[18][34]
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